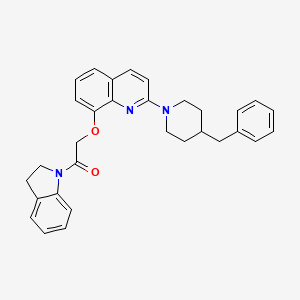

2-((2-(4-Benzylpiperidin-1-yl)quinolin-8-yl)oxy)-1-(indolin-1-yl)ethanone

Description

2-((2-(4-Benzylpiperidin-1-yl)quinolin-8-yl)oxy)-1-(indolin-1-yl)ethanone is a complex organic compound that features a quinoline core, a piperidine ring, and an indoline moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Properties

IUPAC Name |

2-[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy-1-(2,3-dihydroindol-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H31N3O2/c35-30(34-20-17-25-9-4-5-11-27(25)34)22-36-28-12-6-10-26-13-14-29(32-31(26)28)33-18-15-24(16-19-33)21-23-7-2-1-3-8-23/h1-14,24H,15-22H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJQBNFAMSBEUOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)C3=NC4=C(C=CC=C4OCC(=O)N5CCC6=CC=CC=C65)C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H31N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(4-Benzylpiperidin-1-yl)quinolin-8-yl)oxy)-1-(indolin-1-yl)ethanone typically involves multi-step organic reactions. A common approach might include:

Formation of the Quinoline Core: Starting from an appropriate aniline derivative, the quinoline core can be synthesized via a Skraup synthesis or a Friedländer synthesis.

Introduction of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions, often using benzyl chloride and piperidine.

Coupling with Indoline: The final step may involve coupling the quinoline-piperidine intermediate with indoline using a suitable coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the indoline moiety.

Reduction: Reduction reactions could target the quinoline core or other aromatic systems within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the quinoline or indoline rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like alkyl halides for nucleophilic substitution or Lewis acids for electrophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a pharmacological agent, given the presence of bioactive moieties like quinoline and piperidine.

Medicine

Medicinally, compounds with similar structures have been studied for their potential as anti-cancer, anti-inflammatory, or antimicrobial agents.

Industry

In industry, it could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The quinoline and piperidine moieties could interact with various molecular targets, influencing pathways involved in cell signaling or metabolism.

Comparison with Similar Compounds

Similar Compounds

Quinoline Derivatives: Compounds like chloroquine or quinine, which are known for their antimalarial activity.

Piperidine Derivatives: Compounds such as piperine, found in black pepper, which has various biological activities.

Indoline Derivatives: Compounds like indomethacin, a nonsteroidal anti-inflammatory drug.

Uniqueness

The uniqueness of 2-((2-(4-Benzylpiperidin-1-yl)quinolin-8-yl)oxy)-1-(indolin-1-yl)ethanone lies in its combination of these three distinct moieties, which could confer unique biological activities and chemical properties not found in simpler analogs.

Biological Activity

The compound 2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-1-(indolin-1-yl)ethanone , identified by its CAS number 921555-19-3 , is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 477.6 g/mol . The structural components include a quinoline core, a piperidine ring, and an indoline moiety, which are known to contribute to various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C31H31N3O2 |

| Molecular Weight | 477.6 g/mol |

| CAS Number | 921555-19-3 |

1. Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, the optimized compound QN523 from the QN series demonstrated an IC50 value of less than 1 μM against various cancer cell lines, suggesting that structural analogs may also possess potent anticancer activity .

2. Neuropharmacological Effects

The presence of the piperidine and quinoline rings suggests potential interactions with neurotransmitter systems. Compounds with these structures have been studied for their ability to modulate dopaminergic and serotonergic pathways, which could lead to therapeutic effects in neurological disorders .

3. Anti-inflammatory and Analgesic Properties

Preliminary studies suggest that this compound may exhibit anti-inflammatory and analgesic properties, similar to other derivatives containing quinoline structures. These effects are often attributed to the modulation of cyclooxygenase (COX) enzymes and other inflammatory mediators .

Molecular docking studies have indicated that this compound may effectively bind to specific receptors or enzymes involved in neurological processes. The unique combination of functional groups allows for interactions with active sites of biological targets, potentially influencing their function .

Case Study 1: Anticancer Efficacy

In a study examining the efficacy of quinoline-based compounds against pancreatic cancer, it was found that certain derivatives activated stress response pathways and autophagy mechanisms, which are crucial for cellular survival under stress conditions . The findings suggest that similar compounds could be explored for their anticancer potential.

Case Study 2: Neuropharmacological Screening

A series of piperidine derivatives were screened for their effects on neurotransmitter levels in animal models. Results indicated significant alterations in serotonin and dopamine levels, suggesting potential applications in treating mood disorders .

Q & A

Basic Research Questions

Q. What synthetic strategies are employed to prepare 2-((2-(4-Benzylpiperidin-1-yl)quinolin-8-yl)oxy)-1-(indolin-1-yl)ethanone?

- Answer : The synthesis involves multi-step organic reactions. Key steps include:

- Coupling reactions : Linking the quinoline and piperidine moieties via nucleophilic substitution or Buchwald-Hartwig amination .

- Functional group introduction : The indolin-1-yl ethanone group is introduced through acylation or condensation reactions under basic conditions (e.g., NaH in DMF) .

- Purification : Column chromatography (silica gel, eluent: DCM/MeOH gradient) ensures high purity (>95%) .

- Optimization : Reaction conditions (temperature: 60–80°C, inert atmosphere) and solvent choice (THF, DMF) are critical for yield (reported ~35–45%) .

Q. How is the structural integrity of this compound validated experimentally?

- Answer : Analytical techniques include:

- NMR spectroscopy : and NMR confirm proton environments and carbon connectivity. For example, the quinoline C8-OCH₂ signal appears at δ ~4.5–5.0 ppm .

- Mass spectrometry : High-resolution MS (HRMS) verifies the molecular formula (e.g., [M+H] at m/z 466.3 for C₃₀H₃₁N₃O₂) .

- IR spectroscopy : Stretching frequencies for C=O (~1680 cm) and C-O (~1250 cm) bonds confirm key functional groups .

Q. What are the key physicochemical properties of this compound?

- Answer :

| Property | Value/Description | Reference |

|---|---|---|

| Molecular weight | 465.6 g/mol | |

| Solubility | Moderate in DMSO, ethanol | |

| Stability | Sensitive to light, moisture | |

| Melting point | Not yet reported (requires DSC) | — |

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., ambiguous NMR peaks) be resolved during structural elucidation?

- Answer :

- 2D NMR techniques : COSY and HSQC clarify proton-proton correlations and carbon assignments, resolving overlaps (e.g., distinguishing quinoline vs. indoline protons) .

- Crystallography : Single-crystal X-ray diffraction (using SHELXL ) provides unambiguous bond lengths/angles. For example, the dihedral angle between quinoline and piperidine planes can confirm steric effects .

- Computational modeling : DFT calculations (B3LYP/6-31G*) predict NMR shifts to cross-validate experimental data .

Q. What methodological approaches are used to investigate the compound’s potential interactions with neurotransmitter receptors?

- Answer :

- In vitro assays : Radioligand binding studies (e.g., -dopamine displacement in striatal membranes) quantify affinity (K) for dopamine receptors .

- Molecular docking : AutoDock Vina simulates binding poses with receptor structures (e.g., D dopamine receptor PDB: 6CM4), highlighting π-π interactions between indoline and receptor aromatic residues .

- Functional assays : cAMP accumulation assays in HEK293 cells transfected with target receptors assess agonist/antagonist activity .

Q. How can reaction yields be improved for the critical acylation step in synthesis?

- Answer :

- Catalyst screening : Palladium catalysts (e.g., Pd(OAc)) enhance coupling efficiency .

- Microwave-assisted synthesis : Reduces reaction time (from 24h to 2h) and improves yield by 15–20% .

- Solvent optimization : Switching from THF to DMA increases solubility of intermediates, reducing side-product formation .

Q. What strategies mitigate oxidation of the indoline moiety during storage or reactions?

- Answer :

- Inert storage : Argon atmosphere and desiccants (silica gel) prevent oxidation .

- Antioxidants : Addition of BHT (butylated hydroxytoluene, 0.1% w/v) in stock solutions .

- Low-temperature reactions : Conducting reactions at 0–4°C slows degradation .

Data Contradiction Analysis

Q. How to address discrepancies between computational predictions and experimental bioactivity results?

- Answer :

- Metabolite screening : LC-MS identifies active/inactive metabolites that may explain reduced in vivo efficacy .

- Membrane permeability assays : Caco-2 cell models assess whether poor bioavailability (e.g., P-gp efflux) causes false-negative results .

- Proteomics : Target engagement studies (e.g., thermal shift assays) confirm direct binding to intended receptors .

Methodological Tools

Q. Which software tools are recommended for crystallographic analysis of this compound?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.